molecular formula C10H14INO2S B2994633 N,N-diethyl-4-iodobenzenesulfonamide CAS No. 167156-20-9

N,N-diethyl-4-iodobenzenesulfonamide

Cat. No.: B2994633
CAS No.: 167156-20-9
M. Wt: 339.19
InChI Key: XREIJFFBIONQLD-UHFFFAOYSA-N
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Description

N,N-diethyl-4-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C10H14INO2S It is characterized by the presence of an iodine atom attached to the benzene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-iodobenzenesulfonamide typically involves the iodination of N,N-diethylbenzenesulfonamide. One common method includes the reaction of N,N-diethylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

N,N-diethyl-4-iodobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-iodobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The iodine atom and sulfonamide group play crucial roles in these interactions, often forming strong bonds with target molecules and disrupting their normal activity.

Comparison with Similar Compounds

    N,N-diethylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    4-iodobenzenesulfonamide: Lacks the diethyl groups, which can affect its solubility and reactivity.

    N,N-dimethyl-4-iodobenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.

Uniqueness: N,N-diethyl-4-iodobenzenesulfonamide is unique due to the combination of the iodine atom and diethyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREIJFFBIONQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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